1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride
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Description
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H29Cl2FN2O2 and its molecular weight is 407.35. The purity is usually 95%.
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Scientific Research Applications
Dopamine and Serotonin Transporter Binding
- Researchers have studied derivatives of 1-(4-(2-Fluorophenyl)piperazin-1-yl) compounds, focusing on their binding properties with dopamine (DAT) and serotonin (SERT) transporters. One such derivative showed significant affinity for DAT, with improved selectivity over SERT compared to similar compounds (Lewis et al., 2003).
Synthesis and Chemical Properties
- There has been work on the synthesis of flunarizine and its isomers, drugs related to 1-(4-(2-Fluorophenyl)piperazin-1-yl) compounds. The synthesis methods include regioselective metal-catalyzed amination and Wittig reaction (Shakhmaev et al., 2016).
Antidepressant Applications
- A series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, which include similar structures to the compound , were synthesized and evaluated for their activity on 5-HT1A serotonin receptors and serotonin transporters, showing potential as antidepressants (Martínez et al., 2001).
Pharmacological Evaluation
- Novel series of piperazine compounds, including 1-(4-(2-Fluorophenyl)piperazin-1-yl) derivatives, have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant potential in these areas (Kumar et al., 2017).
Quality Control and Stability Studies
- An assay method was developed for the quality control and stability studies of a compound similar to 1-(4-(2-Fluorophenyl)piperazin-1-yl), highlighting the importance of reliable analytical methods in the development of new drugs (Dwivedi et al., 2003).
Antitumor Activity
- Research into the synthesis of tertiary amino alcohols and their dihydrochlorides, which are structurally related to the compound , has shown potential antitumor activity. This highlights the broader therapeutic potential of such chemical structures (Hakobyan et al., 2020).
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2.2ClH/c1-4-19(3,5-2)24-15-16(23)14-21-10-12-22(13-11-21)18-9-7-6-8-17(18)20;;/h1,6-9,16,23H,5,10-15H2,2-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWNYQYYWDWIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=CC=C2F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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